molecular formula C15H22N6O2S B2745814 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1203380-81-7

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2745814
CAS No.: 1203380-81-7
M. Wt: 350.44
InChI Key: MCKAGZXJKZZZPL-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and controlled environments to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ethylsulfonyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary but often require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the ethylsulfonyl group, which can impart different chemical and biological properties compared to its methylsulfonyl or methyl counterparts. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-(4-ethylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-4-24(22,23)20-7-5-19(6-8-20)14-10-15(17-11-16-14)21-13(3)9-12(2)18-21/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKAGZXJKZZZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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